Fluorescent Red Mega 485 NHS-ester

Vue d'ensemble

Description

Fluorescent Red Mega 485 NHS-ester is a fluorescent biolabel used for covalent coupling to proteins and other biomolecules containing primary amino groups. This compound is specifically designed for multicolor techniques and is characterized by an extremely large Stokes shift between excitation and emission maxima .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

To prepare a stock solution of Fluorescent Red Mega 485 NHS-ester, dissolve 1 mg of the compound in 50 µl of absolute, amine-free dimethylformamide (DMF), resulting in a final concentration of approximately 40 nmol/µl. Dissolve the desired amount of protein in bicarbonate buffer (pH 9.0, 50 mM), for example, 1 mg of avidin in 200 µl buffer. Protein concentrations should typically be 2 mg/ml or higher. Transfer an appropriate volume of the label stock solution to the protein solution dropwise and under stirring. Due to the high reactivity of the NHS ester, add an equimolar amount or up to a double excess of the label to the protein to obtain a dye-to-protein ratio (D/P) between 1 and 2. Incubate the mixture for one hour at room temperature. Separate the obtained protein conjugate from unreacted free dye using a Sephadex column .

Analyse Des Réactions Chimiques

Types of Reactions

Fluorescent Red Mega 485 NHS-ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules.

Common Reagents and Conditions

Reagents: Dimethylformamide (DMF), bicarbonate buffer (pH 9.0, 50 mM), Sephadex column.

Conditions: Room temperature, stirring, incubation for one hour.

Major Products

The major product formed from the reaction of this compound with primary amines is a fluorescently labeled biomolecule, such as a protein conjugate .

Applications De Recherche Scientifique

Introduction to Fluorescent Red Mega 485 NHS-ester

This compound (CAS 890317-36-9) is a specialized fluorescent biolabel designed for covalent coupling to proteins and other biomolecules containing primary amino groups. This compound is particularly noted for its large Stokes shift, making it suitable for multicolor fluorescence applications in various scientific fields. Its unique properties enable researchers to visualize and track biomolecules in complex biological systems, facilitating advancements in chemistry, biology, medicine, and industry.

Preparation Protocol

- Stock Solution Preparation : Dissolve 1 mg of the NHS-ester in 50 µl of absolute, amine-free dimethylformamide (DMF) to achieve a concentration of approximately 40 nmol/µl.

- Protein Solution Preparation : Dissolve the target protein in bicarbonate buffer (pH 9.0, 50 mM). Typical protein concentrations should be around 2 mg/ml or higher.

- Labeling Reaction : Add the NHS-ester stock solution dropwise to the protein solution while stirring. Use an equimolar amount or up to double excess of the label relative to the protein.

- Incubation : Allow the mixture to react at room temperature for one hour.

- Separation : Purify the labeled protein using a Sephadex column to remove unreacted dye.

Chemistry

This compound is utilized for:

- Labeling and Tracking : It assists in tracking chemical reactions and processes through fluorescence.

Biology

In biological research, this compound is employed in:

- Fluorescence Microscopy : Enables visualization of cellular structures and dynamics.

- Flow Cytometry : Used for analyzing cell populations based on fluorescence characteristics.

- DNA Sequencing and FISH Microscopy : Facilitates genetic analysis and visualization of specific DNA sequences.

Medicine

In the medical field, applications include:

- Diagnostic Assays : Utilized in assays to detect biomarkers associated with diseases.

- Imaging Techniques : Enhances imaging modalities for better visualization of pathological conditions.

Industry

This compound finds applications in:

- Biosensors Development : Integral in developing sensitive biosensors for detecting various analytes.

- Analytical Tools : Used in creating tools that require fluorescent labeling for analysis.

Case Study 1: Protein Labeling for Cellular Imaging

In a study exploring cellular signaling pathways, researchers used this compound to label specific proteins involved in immune responses. The labeled proteins were visualized using confocal microscopy, allowing detailed observation of their localization and interaction within live cells.

Case Study 2: Diagnostic Assay Development

A diagnostic assay was developed using this compound to detect specific cancer biomarkers in patient samples. The assay demonstrated high sensitivity and specificity, showcasing the compound's effectiveness in clinical diagnostics.

Mécanisme D'action

Fluorescent Red Mega 485 NHS-ester exerts its effects through covalent coupling to primary amino groups in proteins and other biomolecules. The NHS ester reacts with the amine groups to form stable amide bonds, resulting in the fluorescent labeling of the target molecule. This labeling allows for the visualization and tracking of the biomolecule in various experimental setups .

Comparaison Avec Des Composés Similaires

Fluorescent Red Mega 485 NHS-ester is unique due to its large Stokes shift and suitability for multicolor techniques. Similar compounds include:

- Atto 495 NHS ester

- Atto 565 NHS ester

- Cy®5 Mono NHS Ester

- Atto 488 NHS ester

- Atto 590 NHS ester

- Cy®5.5 Mono NHS Ester

- AQuora®800-NHS Ester

- Atto 425 NHS ester

- Atto 647N NHS ester

- Cy®7 Mono NHS Ester

These compounds also serve as fluorescent biolabels but may differ in their excitation and emission wavelengths, quantum yields, and specific applications.

Activité Biologique

Fluorescent Red Mega 485 NHS-ester (CAS Number: 890317-36-9) is a fluorescent biolabel widely used in biological research for labeling proteins and other biomolecules. Its unique properties make it particularly valuable in various imaging techniques, including fluorescence microscopy and flow cytometry. This article delves into its biological activity, mechanisms of action, and applications based on a comprehensive review of relevant literature.

Overview of this compound

This compound is characterized by:

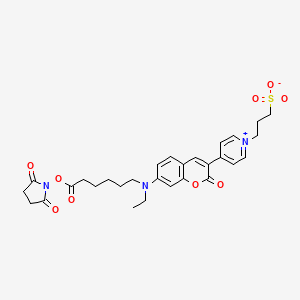

- Chemical Formula : C29H33N3O9S

- Molecular Weight : 599.65 g/mol

- Absorption Maximum : 485 nm

- Emission Maximum : 560 nm

- Stokes Shift : Large, facilitating multicolor detection in experiments .

Target and Mode of Action

The primary target for this compound is proteins and other biomolecules containing primary amino groups. The compound operates through a covalent coupling mechanism, specifically via amine conjugation, forming stable amide bonds with the target biomolecules. This reaction is crucial for the effective labeling of proteins for subsequent detection and analysis.

Reaction Conditions

The typical reaction conditions for labeling include:

- Reagents : Dimethylformamide (DMF), bicarbonate buffer (pH 9.0).

- Incubation Time : Approximately one hour at room temperature.

- Separation Method : Sephadex column chromatography to isolate the labeled protein from unreacted dye .

This compound exhibits several significant biochemical properties:

- Covalent Bond Formation : It forms covalent bonds with primary amino groups, which allows for the specific labeling of proteins.

- Cellular Effects : The compound enables visualization and tracking of proteins within cellular environments, influencing various cellular processes.

Imaging Techniques

This compound is extensively used in:

- Fluorescence Microscopy : For visualizing cellular structures and dynamics.

- Flow Cytometry : To analyze cell populations based on fluorescent labeling.

Case Studies

- Protein Localization Studies : In a study involving recombinant MAP70-5, fluorescently labeled microtubules were analyzed to understand protein interactions within plant cells. The results demonstrated the binding behavior of MAP70-5 on microtubules using total internal reflection fluorescence (TIRF) microscopy, highlighting the utility of fluorescent labels like Mega 485 in cellular imaging .

- Multicolor Labeling Applications : The ability to use this compound alongside other fluorescent labels allows researchers to conduct complex multicolor experiments, enhancing the understanding of protein interactions and cellular mechanisms .

Temporal and Dosage Effects

The biological activity of this compound can vary over time due to factors such as degradation and environmental stability. Additionally, dosage effects observed in animal models indicate that varying concentrations can influence the efficacy of labeling and subsequent detection methods.

Transport and Distribution

Once inside cells, this compound is transported through interactions with specific transporters and binding proteins, which can affect its localization and effectiveness in experiments. Understanding these pathways is essential for optimizing its use in biological assays .

Propriétés

IUPAC Name |

3-[4-[7-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylamino]-2-oxochromen-3-yl]pyridin-1-ium-1-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O9S/c1-2-31(15-5-3-4-7-28(35)41-32-26(33)10-11-27(32)34)23-9-8-22-19-24(29(36)40-25(22)20-23)21-12-16-30(17-13-21)14-6-18-42(37,38)39/h8-9,12-13,16-17,19-20H,2-7,10-11,14-15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRRBXLGPVGMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCC(=O)ON1C(=O)CCC1=O)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=[N+](C=C4)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746665 | |

| Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890317-36-9 | |

| Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 890317-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.